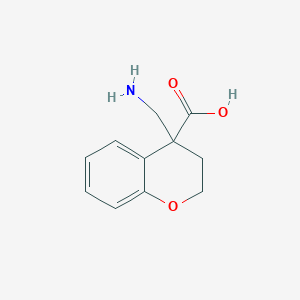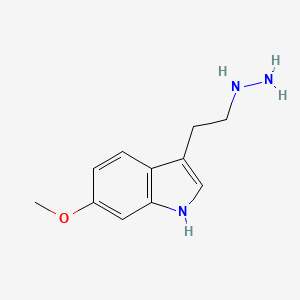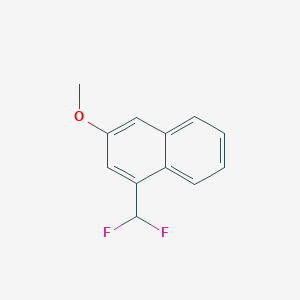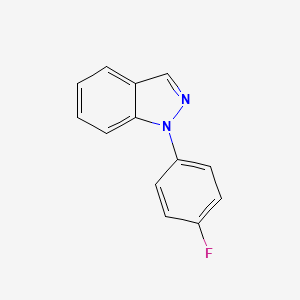
4-(Aminomethyl)chroman-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)chroman-4-carboxylic acid is a compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological and pharmaceutical activities. The structure of this compound consists of a chroman ring system with an aminomethyl group and a carboxylic acid group attached at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)chroman-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminomethyl)chroman-4-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
4-(Aminomethyl)chroman-4-carboxylic acid has a wide range of scientific research applications in various fields:
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)chroman-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced inflammation or tumor growth .
Comparaison Avec Des Composés Similaires
4-(Aminomethyl)chroman-4-carboxylic acid can be compared with other similar compounds, such as:
Chroman-4-one derivatives: These compounds share a similar chroman ring structure but differ in the functional groups attached to the ring.
Flavanones: These compounds have a similar core structure but differ in the position and type of substituents.
Isoflavones: These compounds have a similar structure but differ in the arrangement of the aromatic rings.
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
4-(aminomethyl)-2,3-dihydrochromene-4-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c12-7-11(10(13)14)5-6-15-9-4-2-1-3-8(9)11/h1-4H,5-7,12H2,(H,13,14) |
Clé InChI |
CCYDAVNOVFDVLT-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=CC=CC=C2C1(CN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11893072.png)








![2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile](/img/structure/B11893136.png)



